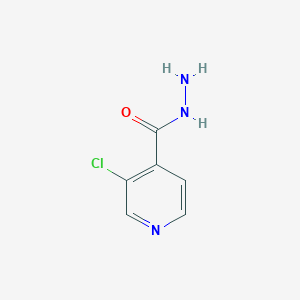

3-Chloropyridine-4-carbohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Chloroisonicotinic acid is an organic compound with the molecular formula C6H4ClNO2 . It is a derivative of isonicotinic acid, which is itself a derivative of pyridine with a carboxylic acid substituent at the 4-position .

Synthesis Analysis

Isonicotinic acid hydrazide derivatives have been synthesized and tested for antimicrobial activity against various strains . The synthesis involves the formation of hydrazones, which are compounds with a nitrogen-nitrogen double bond .Molecular Structure Analysis

The molecular structure of 3-Chloroisonicotinic acid consists of a pyridine ring with a carboxylic acid substituent at the 4-position and a chlorine atom at the 3-position . It has been found to exist in three polymorphs (I, II, and III), each with different torsion angles between the aromatic ring and the carboxylic acid .Physical and Chemical Properties Analysis

3-Chloroisonicotinic acid has an average mass of 157.555 Da and a monoisotopic mass of 156.993057 Da . It has been found to exist in three polymorphs, each with different physical properties .Wissenschaftliche Forschungsanwendungen

Radiolabeling and Imaging

6-Hydrazinonicotinic acid (HYNIC) and its analogues, such as 2-chloro-6-hydrazinonicotinic acid, are well-established bifunctional technetium-binding ligands. These compounds are used to synthesize bioconjugates for radiolabeling with technetium-99m, offering opportunities for developing complex bioconjugate synthesis for imaging purposes. Despite the heterogeneity and incompletely understood structure of the labeled complexes, these compounds play a crucial role in the field of nuclear medicine for diagnostics and therapeutic monitoring (Meszaros et al., 2011).

Antimicrobial and Antitubercular Activity

Isonicotinic acid hydrazide derivatives have been synthesized and tested for their antimicrobial activity against various pathogens, including Mycobacterium tuberculosis, Staphylococcus aureus, and Escherichia coli. These compounds have shown significant activity, highlighting their potential in developing new antimicrobial agents. Additionally, the generation of nitric oxide from isonicotinic acid hydrazide activation by KatG enzyme in Mycobacterium tuberculosis suggests a mechanism contributing to the antimycobacterial action of isonicotinic acid hydrazide derivatives (Judge et al., 2012); (Timmins et al., 2004).

Anxiolytic Activity

Derivatives synthesized from 2-chloro-6-hydrazinoisonicotinic acid hydrazide have shown good antianxiety activity in pharmacological screenings. This indicates their potential as novel anxiolytic agents, which could lead to the development of new treatments for anxiety disorders (Amr et al., 2008).

Anticancer Activity

Nicotinic acid hydrazones and their palladium(II) complexes have been investigated for their antiproliferative activity against various cancer cell lines. These studies have indicated that certain derivatives exhibit significant cytotoxic effects, presenting a promising avenue for the development of new anticancer agents (Koçyiğit-Kaymakçıoğlu et al., 2019).

Environmental Applications

Functionalized silica-based nanoparticles modified with isonicotinic acid hydrazide have been developed for the extraction and determination of mercury (II) ions in environmental samples. This novel adsorbent showcases the utility of 3-Chloroisonicotinic acid hydrazide derivatives in environmental monitoring and remediation efforts (Ahmadi et al., 2019).

Wirkmechanismus

Target of Action

3-Chloroisonicotinic acid hydrazide is a derivative of isoniazid , which is an antibiotic used to treat mycobacterial infections . The primary targets of isoniazid are organisms of the genus Mycobacterium, specifically M. tuberculosis, M. bovis, and M. kansasii . It is a highly specific agent, ineffective against other microorganisms .

Mode of Action

Isoniazid, and by extension 3-Chloroisonicotinic acid hydrazide, is a prodrug and must be activated by bacterial catalase . Specifically, activation is associated with the reduction of the mycobacterial ferric KatG catalase-peroxidase by hydrazine and reaction with oxygen to form an oxyferrous enzyme complex .

Biochemical Pathways

The activated form of the drug interferes with the synthesis of mycolic acid, a key component of the mycobacterial cell wall . This disruption in mycolic acid synthesis leads to a weakening of the cell wall and eventual cell death .

Pharmacokinetics

Isoniazid is well-absorbed orally and widely distributed throughout body tissues and fluids . It is metabolized in the liver and excreted primarily in the urine

Result of Action

The result of the action of 3-Chloroisonicotinic acid hydrazide is the inhibition of mycobacterial growth . By disrupting the synthesis of mycolic acid, the drug weakens the bacterial cell wall, leading to cell death . This results in the effective treatment of mycobacterial infections .

Action Environment

The action of 3-Chloroisonicotinic acid hydrazide, like isoniazid, can be influenced by environmental factors. For example, the drug’s efficacy can be affected by the pH of the environment, with acidic conditions reducing its activity . Additionally, the drug’s stability could be influenced by temperature and humidity

Safety and Hazards

Zukünftige Richtungen

The study of 3-Chloroisonicotinic acid and its derivatives is ongoing. Future research may focus on the synthesis of new derivatives, the exploration of their antimicrobial activity, and the investigation of additional polymorphs . This compound and its derivatives may also be valuable for further solid-state structure-property relationship studies .

Biochemische Analyse

Biochemical Properties

It is known that isoniazid, a related compound, plays a significant role in biochemical reactions, particularly in the treatment of tuberculosis

Cellular Effects

Related compounds such as isoniazid have been shown to have significant effects on various types of cells and cellular processes

Molecular Mechanism

Isoniazid, a related compound, is known to inhibit the synthesis of mycoloic acids, an essential component of the bacterial cell wall . It is possible that 3-Chloroisonicotinic acid hydrazide may have a similar mechanism of action, but this has not been confirmed.

Temporal Effects in Laboratory Settings

It is known that isoniazid, a related compound, can cause convulsions, psychoses, and peripheral neuropathy as side-reactions

Dosage Effects in Animal Models

Isoniazid, a related compound, is known to be used in the treatment of tuberculosis, suggesting that it may have significant effects at certain dosages

Eigenschaften

IUPAC Name |

3-chloropyridine-4-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O/c7-5-3-9-2-1-4(5)6(11)10-8/h1-3H,8H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGUPYALUHLBFGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(=O)NN)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]piperazin-2-one](/img/structure/B2861082.png)

![N-[4-BROMO-2-(2-CHLOROBENZOYL)PHENYL]-2-(MORPHOLIN-4-YL)ACETAMIDE](/img/structure/B2861086.png)

![4-(4-METHYLBENZENESULFONYL)-2-(3-METHYLPHENYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,3-OXAZOL-5-AMINE](/img/structure/B2861088.png)

![4-(propan-2-yloxy)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2861090.png)

![3-fluoro-4-methoxy-N-(2-(6-methyl-2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)benzenesulfonamide](/img/structure/B2861094.png)

![2-[6-methoxy-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2861096.png)

![1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-4-carboxamide](/img/structure/B2861097.png)

![N-[(5-Cyclopropyl-2-fluorophenyl)methyl]-N-[(1,5-dimethylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2861098.png)

![N-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide](/img/structure/B2861100.png)

![6-Amino-N-(4-methyl-1,3-thiazol-2-yl)-8-(trifluoromethyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-5-carboxamide](/img/structure/B2861101.png)